Bienvenue dans la boutique en ligne BenchChem!

Irinotecan Lactone Impurity

pharmacokinetics stability degradation

Irinotecan Lactone Impurity (CAS 143490-53-3), chemically [1,4'-bipiperidine]-1'-carboxylic acid 3,10-diethyl-11,13-dihydro-1,13-dioxo-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl ester, with molecular formula C32H36N4O5 and molecular weight 556.65 g/mol, is a key degradation product and process-related impurity of the antineoplastic prodrug irinotecan. This compound exists as the closed-ring lactone form, which is the pharmacologically active conformation of camptothecin derivatives, in contrast to the open-ring carboxylate form.

Molecular Formula C32H36N4O5
Molecular Weight 556.67
CAS No. 143490-53-3
Cat. No. B601125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrinotecan Lactone Impurity
CAS143490-53-3
Synonyms[1,4’-Bipiperidine]-1’-carboxylic Acid 3,10-Diethyl-11,13-dihydro-1,13-dioxo-1H,3H- furo[3’,4’:6,7]indolizino[1,2-b]quinolin-8-yl Ester
Molecular FormulaC32H36N4O5
Molecular Weight556.67
Structural Identifiers
SMILESCCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1
InChIInChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irinotecan Lactone Impurity (CAS 143490-53-3): Baseline Characteristics for Analytical and Pharmaceutical Procurement


Irinotecan Lactone Impurity (CAS 143490-53-3), chemically [1,4'-bipiperidine]-1'-carboxylic acid 3,10-diethyl-11,13-dihydro-1,13-dioxo-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl ester, with molecular formula C32H36N4O5 and molecular weight 556.65 g/mol, is a key degradation product and process-related impurity of the antineoplastic prodrug irinotecan [1]. This compound exists as the closed-ring lactone form, which is the pharmacologically active conformation of camptothecin derivatives, in contrast to the open-ring carboxylate form [2]. As a reference standard, it is essential for the development and validation of stability-indicating analytical methods, forced degradation studies, and quality control of irinotecan active pharmaceutical ingredients (API) and finished dosage forms [1].

Why Generic Substitution Fails: Irinotecan Lactone Impurity (CAS 143490-53-3) is Not Interchangeable with Other Irinotecan-Related Compounds


Irinotecan impurities and related compounds are not functionally or analytically interchangeable. The lactone and carboxylate forms of irinotecan and its metabolite SN-38 exhibit distinct physicochemical properties, pharmacokinetic behaviors, and biological activities [1]. The lactone form is the active, topoisomerase I-inhibiting species, while the carboxylate form is essentially inactive and shows reduced antitumor efficacy in vivo [2]. Furthermore, the two forms differ in their chromatographic retention times, UV absorbance characteristics, and stability profiles under various pH and temperature conditions, making specific impurity reference standards mandatory for accurate quantification and regulatory compliance [1]. Substituting a carboxylate impurity standard for a lactone impurity standard would lead to inaccurate identification, erroneous quantification, and potential failure of stability-indicating method validation per ICH guidelines [3].

Quantitative Differentiation: Irinotecan Lactone Impurity (CAS 143490-53-3) Versus Comparators


Hydrolysis Kinetics: Irinotecan Lactone vs. Carboxylate Interconversion Rates

In phosphate-buffered saline (PBS), the rate constant for hydrolysis of irinotecan lactone to its carboxylate form is 3.10 (±0.33) × 10⁻³ min⁻¹, while the reverse lactonization of carboxylate to lactone proceeds at a rate constant of 1.36 (±0.04) × 10⁻³ min⁻¹ [1]. This results in a net forward hydrolysis rate approximately 2.3-fold faster than the reverse reaction, demonstrating that the lactone form is kinetically unstable relative to the carboxylate form under physiological conditions.

pharmacokinetics stability degradation

pH-Dependent Equilibrium: Lactone to Carboxylate Ratio at Physiological vs. Acidic pH

The equilibrium between the active lactone and inactive carboxylate forms of irinotecan is highly pH-dependent. At pH 6.5, approximately 65% of irinotecan exists in the active lactone form [1], whereas at acidic pH (<5), the lactone form is strongly favored, and at alkaline pH (>9), the carboxylate form predominates exclusively [2]. In human plasma at equilibrium, the irinotecan lactone form accounts for only 25–30% of total irinotecan, while the more stable SN-38 lactone accounts for 50–64% [3].

stability formulation bioavailability

HPLC Resolution: Separation of Irinotecan Lactone Impurity from Seven Related Substances in <8 Minutes

A validated stability-indicating UPLC method achieved baseline resolution of irinotecan and its seven impurities, including the lactone impurity, within an 8-minute runtime [1]. Chromatographic conditions included a Waters Acquity BEH C8 column (100 × 2.1 mm, 1.7 µm) with gradient elution using 0.02 M KH₂PO₄ buffer (pH 3.4) and acetonitrile-methanol (62:38 v/v), delivered at 0.3 mL/min with UV detection at 220 nm [1]. The method was validated per ICH guidelines for specificity, linearity, LOD, LOQ, accuracy, precision, and robustness, demonstrating that the lactone impurity is chromatographically distinct and can be reliably quantified in the presence of other degradation products and process impurities [1].

analytical method quality control stability-indicating

In Vivo Antitumor Activity: Lactone Form Exhibits Superior Efficacy Compared to Carboxylate Form

In Meth A tumor-bearing mice, dosing with irinotecan lactone dose-dependently inhibited tumor weight increase, whereas dosing with the carboxylate form resulted in significantly reduced antitumor effect [1]. The study concluded that the decreased antitumor activity of the carboxylate form is likely due to rapid elimination and reduced tissue accumulation compared to the lactone form [1].

pharmacodynamics antitumor activity efficacy

Optimal Procurement and Research Use Cases for Irinotecan Lactone Impurity (CAS 143490-53-3)


Stability-Indicating HPLC/UPLC Method Development and Validation

This impurity standard is indispensable for developing and validating stability-indicating analytical methods per ICH Q2(R1) guidelines [1]. The quantitative evidence of baseline resolution within an 8-minute UPLC runtime [1] confirms its suitability as a system suitability marker and for establishing relative retention times. Laboratories should procure this standard to ensure accurate identification and quantification of the lactone degradation product during forced degradation studies (acid, base, oxidative, thermal, photolytic) and long-term stability testing of irinotecan API and finished drug products.

Forced Degradation and Impurity Profiling for ANDA/DMF Submissions

Regulatory agencies require comprehensive impurity profiling for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). This lactone impurity, identified as a photodegradation product of camptothecin derivatives , must be monitored under ICH Q3B(R2) thresholds. The compound's distinct chromatographic behavior and known molecular weight (556.65 g/mol) enable its use as a reference marker in LC-MS and HPLC-UV impurity profiling studies, providing the quantitative data required for regulatory submission packages.

Formulation Development and pH-Dependent Stability Studies

Given the extreme pH sensitivity of lactone-carboxylate interconversion [2], formulators require this standard to quantitatively assess lactone preservation in novel drug delivery systems (e.g., liposomes, polymeric nanoparticles, drug-eluting beads). The hydrolysis rate constant of 3.10 × 10⁻³ min⁻¹ [3] provides a benchmark for evaluating formulation strategies aimed at stabilizing the active lactone conformation, such as acidic microenvironments or metal complexation, thereby guiding rational formulation design.

Quality Control Release Testing and Batch-to-Batch Consistency

QC laboratories should use this certified reference standard for routine batch release testing to ensure that lactone impurity levels remain below established acceptance criteria. The validated UPLC method [1] can be directly adopted or adapted for in-house QC workflows, enabling high-throughput analysis with a run time of less than 8 minutes. Procurement of a characterized standard with a certificate of analysis (CoA) ensures traceability and compliance with cGMP requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irinotecan Lactone Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.